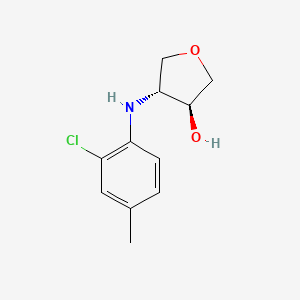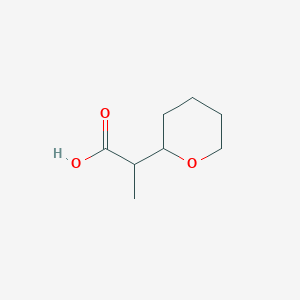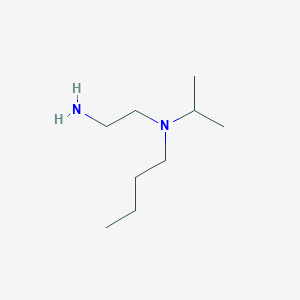
N-Butyl-N-isopropyl-ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-isopropyl-ethylenediamine is a chemical compound that belongs to the family of ethylenediamine derivatives. It is a colorless liquid with a faint odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-isopropyl-ethylenediamine typically involves the reaction of ethylenediamine with butyl and isopropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns to ensure high purity and yield .
化学反应分析
Types of Reactions
N-Butyl-N-isopropyl-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, halides.
Major Products Formed
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethylenediamine derivatives.
科学研究应用
N-Butyl-N-isopropyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-Butyl-N-isopropyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The pathways involved include nucleophilic substitution and coordination chemistry .
相似化合物的比较
Similar Compounds
- N-Butyl-N-methyl-ethylenediamine
- N-Butyl-N-ethyl-ethylenediamine
- N-Butyl-N-propyl-ethylenediamine
Uniqueness
N-Butyl-N-isopropyl-ethylenediamine is unique due to its specific combination of butyl and isopropyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
属性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC 名称 |
N'-butyl-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-5-7-11(8-6-10)9(2)3/h9H,4-8,10H2,1-3H3 |
InChI 键 |
KMXMEPRKPGRYGO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCN)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



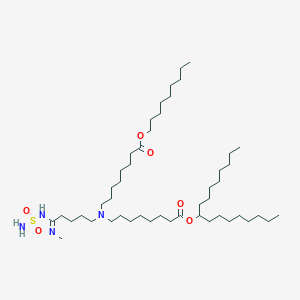
![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
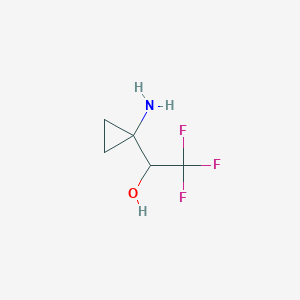
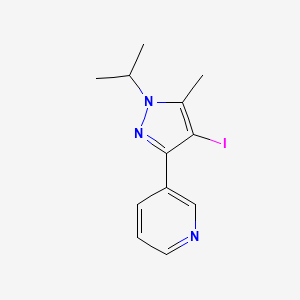
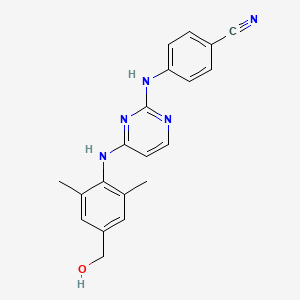
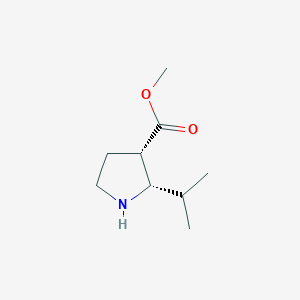
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
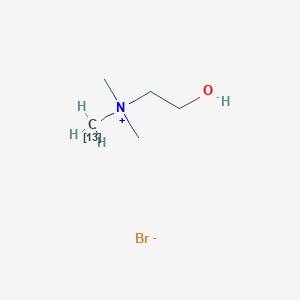
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
